7-(4-Cyanophenyl)-7-oxoheptanenitrile
Description
7-(4-Cyanophenyl)-7-oxoheptanenitrile is a nitrile-containing compound featuring a seven-carbon aliphatic chain with a ketone group at the seventh position and a para-cyanophenyl substituent. The 4-cyanophenyl moiety is critical for electronic and steric interactions, influencing biological activity and chemical reactivity .
Properties
IUPAC Name |
4-(6-cyanohexanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVNSXKUZCLSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642228 | |
| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-54-9 | |
| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Cyanophenyl)-7-oxoheptanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method is the Knoevenagel condensation, where 4-cyanobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Cyanophenyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 7-(4-carboxyphenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(4-aminophenyl)-7-oxoheptanenitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-(4-Cyanophenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 7-(4-Cyanophenyl)-7-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are summarized below:
Biological Activity
7-(4-Cyanophenyl)-7-oxoheptanenitrile is an organic compound notable for its unique structure, which includes a cyanophenyl group attached to a heptanenitrile chain with a ketone functional group. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways through its interactions with cellular receptors, affecting cellular functions and potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways . The exact mechanisms remain under investigation, but its structural characteristics may play a crucial role in its efficacy against cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. These results suggest that the compound may interfere with cell proliferation and induce apoptosis in breast cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Nitrile with ketone | Antimicrobial, Anticancer |
| 7-(4-Cyanophenyl)-7-oxoheptanoic acid | Carboxylic acid derivative | Moderate antimicrobial |
| 4-Cyanobenzaldehyde | Aldehyde | Limited biological activity |
This table highlights how this compound stands out due to its unique combination of functional groups that confer diverse biological activities.
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies: Elucidating the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.
- Structural Modifications: Investigating analogs to enhance potency and selectivity against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
